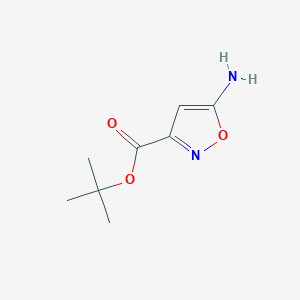
Ethyl 8-aminoisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-aminoisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines They are characterized by a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-aminoisoquinoline-3-carboxylate typically involves the reaction of aniline derivatives with β-ketoesters. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the dehydration of glycerol to acrolein, followed by a 1,4-cycloaddition with aniline to form β-anilinopropaldehyde, which then cyclizes and dehydrates to form the isoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-aminoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s reactivity.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Transition metal catalysts, such as palladium and platinum, are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted isoquinolines, which have applications in pharmaceuticals and organic synthesis .
Applications De Recherche Scientifique
Ethyl 8-aminoisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 8-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl isoquinoline-3-carboxylate: Similar in structure but lacks the amino group at the 8-position.
Ethyl 4,6,8-trichloroquinoline-3-carboxylate: Contains additional chlorine substituents, which alter its chemical properties.
Uniqueness
Ethyl 8-aminoisoquinoline-3-carboxylate is unique due to the presence of the amino group at the 8-position, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature makes it a valuable intermediate in the synthesis of bioactive compounds .
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
ethyl 8-aminoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2,13H2,1H3 |
Clé InChI |
LCDNQZJOKWSUTD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=C2C(=C1)C=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


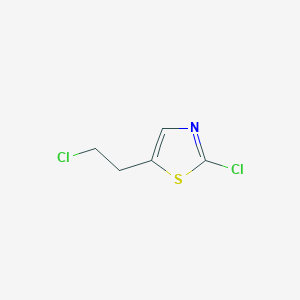
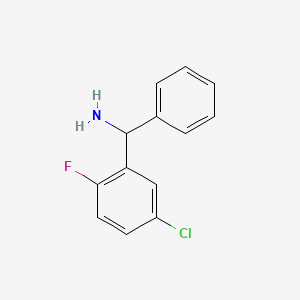

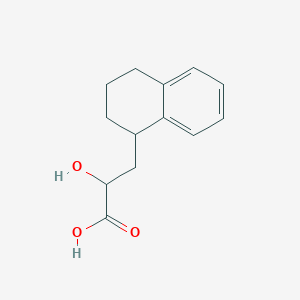
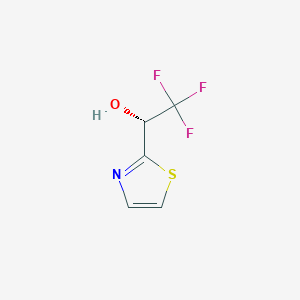
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
![[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid](/img/structure/B13578889.png)
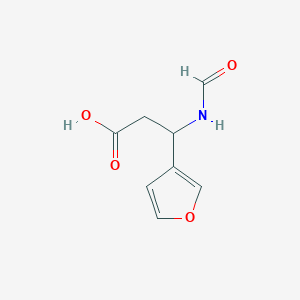

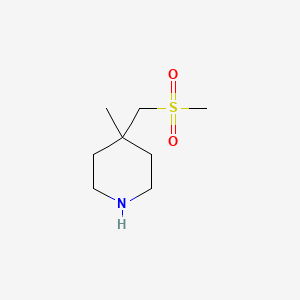
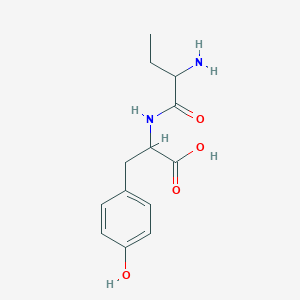
![{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride](/img/structure/B13578920.png)
